![molecular formula C13H13NO2 B13886456 [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is an organic compound that features a methanol group attached to a phenyl ring, which is further connected to a methylpyridinyl group through an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 5-methyl-3-pyridyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol attacks the bromide on the pyridine ring, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: [4-(5-Methylpyridin-3-yl)oxyphenyl]carboxylic acid.
Reduction: [4-(5-Methylpyridin-3-yl)oxyphenyl]methane.
Substitution: 4-nitro-[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol, 4-bromo-[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol.
科学研究应用
Chemistry
In chemistry, [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymer science.
作用机制
The mechanism of action of [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the desired therapeutic or biological outcome.
相似化合物的比较
Similar Compounds
- [4-(3-Pyridinyl)oxyphenyl]methanol
- [4-(4-Methylpyridin-2-yl)oxyphenyl]methanol
- [4-(5-Ethylpyridin-3-yl)oxyphenyl]methanol
Uniqueness
Compared to similar compounds, [4-(5-Methylpyridin-3-yl)oxyphenyl]methanol is unique due to the specific positioning of the methyl group on the pyridine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for various applications.
属性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
[4-(5-methylpyridin-3-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-10-6-13(8-14-7-10)16-12-4-2-11(9-15)3-5-12/h2-8,15H,9H2,1H3 |
InChI 键 |
IGZWOADNPAFCGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1)OC2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





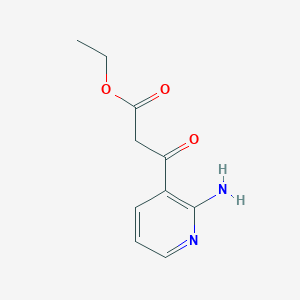
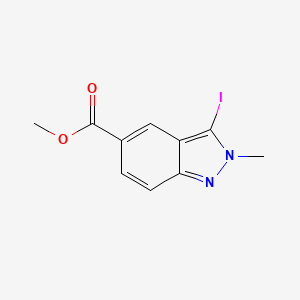

![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
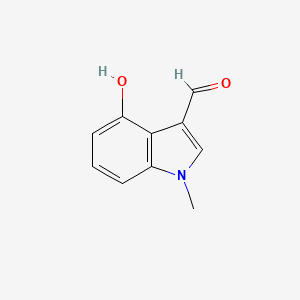
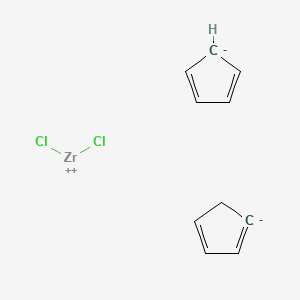
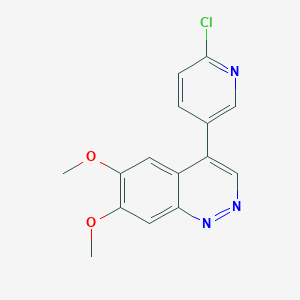
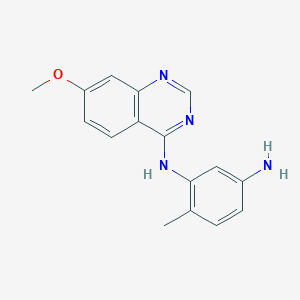
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)

